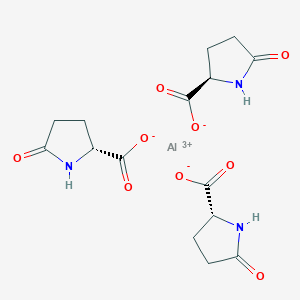
Tris(5-oxo-L-prolinato-N1,O2)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(5-oxo-L-prolinato-N1,O2)aluminium, also known as aluminum pyrrolidone carboxylic acid, is a coordination compound with the molecular formula C15H15AlN3O9. This compound is characterized by the presence of three 5-oxo-L-prolinato ligands coordinated to an aluminum center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)aluminium typically involves the reaction of aluminum salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity starting materials, automated reaction systems, and efficient purification techniques to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The ligands in the compound can be substituted with other ligands, resulting in the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Ligand exchange reactions are facilitated by the use of suitable solvents and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aluminum complexes, while substitution reactions can produce a variety of new coordination compounds .
Wissenschaftliche Forschungsanwendungen
Tris(5-oxo-L-prolinato-N1,O2)aluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and treatment of certain diseases.
Wirkmechanismus
The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)aluminium involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, proteins, and other biomolecules, modulating their activity and stability. This interaction can lead to various biological effects, such as inhibition of microbial growth or enhancement of antioxidant defenses .
Vergleich Mit ähnlichen Verbindungen
Bis(5-oxo-L-prolinato-N1,O2)copper: Another coordination compound with similar ligands but different metal center.
Tris(5-oxo-L-prolinato-N1,O2)iron: A similar compound with iron as the central metal ion.
Uniqueness: Tris(5-oxo-L-prolinato-N1,O2)aluminium is unique due to its specific coordination environment and the properties imparted by the aluminum center. This uniqueness makes it particularly suitable for certain applications, such as catalysis and material science, where other similar compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
59792-81-3 |
|---|---|
Molekularformel |
C15H18AlN3O9 |
Molekulargewicht |
411.30 g/mol |
IUPAC-Name |
aluminum;(2R)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Al/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/q;;;+3/p-3/t3*3-;/m111./s1 |
InChI-Schlüssel |
OYGSFRHDRNJHBP-DHNLYWTJSA-K |
Isomerische SMILES |
C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].[Al+3] |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



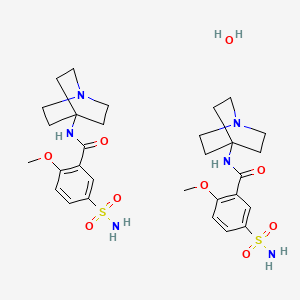
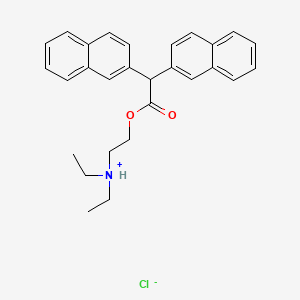
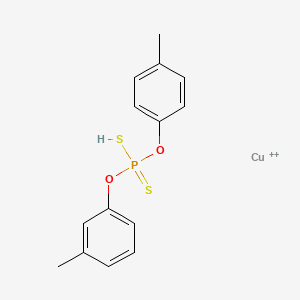
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
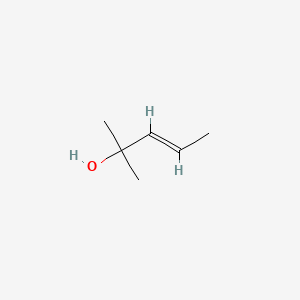
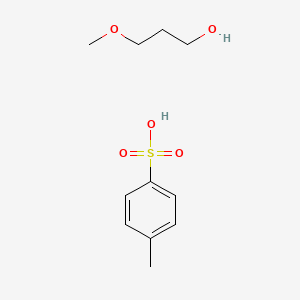
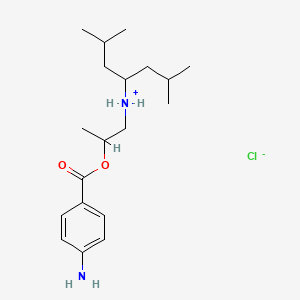

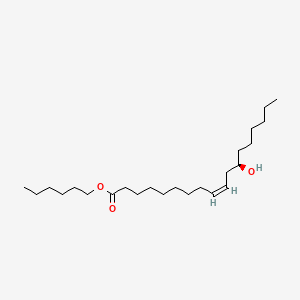
![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)
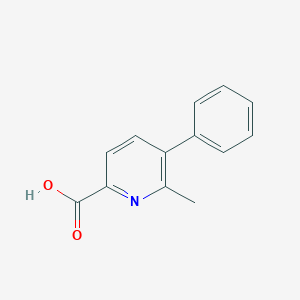
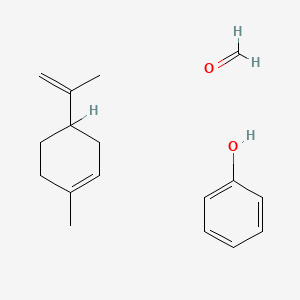
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
